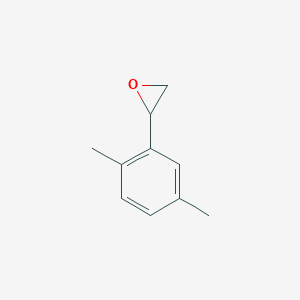

2-(2,5-Dimethylphenyl)oxirane

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

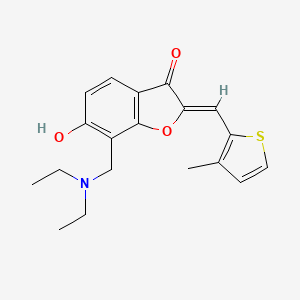

“2-(2,5-Dimethylphenyl)oxirane” is a chemical compound with the molecular weight of 148.2 . It is also known by its IUPAC name, 2-(2,5-dimethylphenyl)oxirane .

Synthesis Analysis

Epoxides, such as 2-(2,5-Dimethylphenyl)oxirane, are typically synthesized through the oxidation of ethylene . Another method involves the methylenation of epoxides with dimethylsulfoxonium methylide .

Molecular Structure Analysis

The molecular structure of 2-(2,5-Dimethylphenyl)oxirane is represented by the InChI code 1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 . This indicates that the molecule consists of 10 carbon atoms, 12 hydrogen atoms, and one oxygen atom .

Chemical Reactions Analysis

The reaction pathways of 2-(2,5-Dimethylphenyl)oxirane were examined using the density functional theory (DFT) method at the B3LYP/6-31+G** level . The reaction involves a series of parallel consecutive stages: (1) quaternization of tertiary amine by activated oxirane; (2) carboxylate anion participation in ring-opening of both nonactivated and activated oxirane .

Physical And Chemical Properties Analysis

2-(2,5-Dimethylphenyl)oxirane is a liquid at room temperature .

科学的研究の応用

Molecular Wires and Optoelectronic Properties

2,5-Diphenyl-1,3,4-oxadiazole (OXD) derivatives, including those related to 2-(2,5-Dimethylphenyl)oxirane, have been synthesized to explore their redox, structural, and optoelectronic properties. These materials, featuring ethynyl- and butadiynyl-substituents, show promise in the development of molecular wires and optoelectronic devices. The stability and electron-withdrawing effects of OXD units have been highlighted, demonstrating their potential in creating advanced materials with unique electronic properties (Wang, Pålsson, Batsanov, & Bryce, 2006).

Polymer Synthesis

Research on 2-(2,5-Dimethylphenyl)oxirane derivatives has contributed to the understanding of polymer synthesis through ring-opening polymerization. This process leads to polymers with stiff conformations and potential for creating hetero π-stacked structures, enhancing intramolecular charge transfer interactions. Such findings open up possibilities for designing polymers with specific electronic and structural characteristics for advanced applications (Merlani et al., 2015).

Oxirane Chemistry in Organic Synthesis

The chemistry of oxiranes, including 2-(2,5-Dimethylphenyl)oxirane, plays a crucial role in organic synthesis, offering pathways to various organic compounds and materials. Studies have shown how oxiranes can be transformed into valuable chemical structures, contributing to the development of new synthetic methods and materials with potential pharmaceutical and industrial applications (Mironov et al., 2016).

Photochemical Transformations

Investigations into the photochemical behavior of 2-(2,5-Dimethylphenyl)oxirane derivatives reveal their potential in generating biologically active structures through photoenolization-induced ring opening. Such processes are key to synthesizing complex organic molecules, including pharmaceuticals, demonstrating the versatility and importance of oxirane derivatives in chemical synthesis and drug discovery (Šolomek et al., 2010).

Electrocatalytic Applications

Ruthenium-based oxides, associated with oxirane structures, have been studied for their electrocatalytic properties in ethene oxidation. The research highlights the potential of oxirane derivatives in facilitating epoxidation reactions, essential for producing valuable chemicals and materials through electrochemical methods. This work underscores the broader applicability of oxirane derivatives in catalysis and material science (Jirkovsky et al., 2011).

Safety And Hazards

The safety information for 2-(2,5-Dimethylphenyl)oxirane includes several hazard statements such as H302, H311, H315, H319, H335, H341, H351, H361, and H373 . Precautionary measures include P201, P202, P260, P261, P264, P270, P271, P280, P281, P301+P312, P302+P352, P304+P340, P305+P351+P338, P308+P313, P312, P314, P330, P332+P313, P337+P313, P361, P362, P363, P403+P233, P405, and P501 .

特性

IUPAC Name |

2-(2,5-dimethylphenyl)oxirane |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O/c1-7-3-4-8(2)9(5-7)10-6-11-10/h3-5,10H,6H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NAKKTRTYSFKBMC-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)C2CO2 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(2,5-Dimethylphenyl)oxirane | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-(m-tolyl)acetamide](/img/structure/B2890919.png)

![3-(2-oxo-2-(3-(thiazol-2-yloxy)azetidin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2890920.png)

![N-methyl-N-(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)oxane-4-carboxamide](/img/structure/B2890921.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-3-methoxybenzamide](/img/structure/B2890923.png)

![[1-(2,6-Difluorophenyl)cyclobutyl]methanamine hydrochloride](/img/structure/B2890928.png)

![N-[(2,3-dihydro-1-benzofuran-3-yl)methyl]thiophene-3-carboxamide](/img/structure/B2890933.png)

![1-benzyl-4-[1-(2-methylbenzyl)-1H-benzimidazol-2-yl]pyrrolidin-2-one](/img/structure/B2890940.png)

![4-fluoro-N-[1-(3-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2890941.png)